molecular formula C4H6Cl2O B14660448 4,4-Dichlorobut-3-en-1-ol CAS No. 42134-33-8

4,4-Dichlorobut-3-en-1-ol

Cat. No.: B14660448
CAS No.: 42134-33-8
M. Wt: 140.99 g/mol
InChI Key: SWKSVRXPMSGZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dichlorobut-3-en-1-ol is an organic compound with the molecular formula C4H6Cl2O It is a chlorinated alcohol with a double bond, making it a versatile intermediate in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4-Dichlorobut-3-en-1-ol can be synthesized through several methods. One common approach involves the chlorination of butadiene, followed by hydrolysis. The reaction typically proceeds as follows:

    Chlorination of Butadiene: Butadiene is reacted with chlorine gas to form 3,4-dichlorobut-1-ene.

    Hydrolysis: The 3,4-dichlorobut-1-ene is then hydrolyzed to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination and hydrolysis processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

Types of Reactions

4,4-Dichlorobut-3-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: 4,4-Dichlorobut-3-en-1-al or 4,4-dichlorobutanoic acid.

    Reduction: 4-chlorobut-3-en-1-ol or but-3-en-1-ol.

    Substitution: 4,4-dihydroxybut-3-en-1-ol or 4,4-diaminobut-3-en-1-ol.

Scientific Research Applications

4,4-Dichlorobut-3-en-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-dichlorobut-3-en-1-ol involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of chlorine atoms, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical pathways and reactions.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobut-1-ene: A precursor in the synthesis of 4,4-dichlorobut-3-en-1-ol.

    4-Chlorobut-3-en-1-ol: A less chlorinated analog with similar reactivity.

    But-3-en-1-ol: A non-chlorinated analog used in similar applications.

Uniqueness

This compound is unique due to its dual chlorine substitution, which enhances its reactivity and versatility in chemical synthesis. This makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

42134-33-8

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

IUPAC Name

4,4-dichlorobut-3-en-1-ol

InChI

InChI=1S/C4H6Cl2O/c5-4(6)2-1-3-7/h2,7H,1,3H2

InChI Key

SWKSVRXPMSGZLW-UHFFFAOYSA-N

Canonical SMILES

C(CO)C=C(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.